molecular formula C10H13ClF2Si B12618754 (Butan-2-yl)(4-chlorophenyl)difluorosilane CAS No. 918447-04-8

(Butan-2-yl)(4-chlorophenyl)difluorosilane

Cat. No.: B12618754
CAS No.: 918447-04-8
M. Wt: 234.74 g/mol
InChI Key: ZXYNAEOLRYVDGH-UHFFFAOYSA-N
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Description

(Butan-2-yl)(4-chlorophenyl)difluorosilane is a chemical compound with the molecular formula C10H13ClF2Si. It is a member of the organosilicon compounds, which are known for their diverse applications in various fields such as materials science, chemistry, and pharmaceuticals. This compound features a butan-2-yl group and a 4-chlorophenyl group attached to a difluorosilane moiety, making it a unique structure with potential for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)(4-chlorophenyl)difluorosilane typically involves the reaction of 4-chlorophenylsilane with butan-2-yl fluoride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process. The raw materials are sourced with high purity, and the reaction parameters are optimized to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(Butan-2-yl)(4-chlorophenyl)difluorosilane can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the difluorosilane moiety can be substituted with other nucleophiles, such as alkoxides or amines, to form new derivatives.

    Oxidation Reactions: The butan-2-yl group can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: The compound can be reduced to form silanes with different substituents.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkoxides, amines, and halides. The reactions are typically carried out in polar solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organosilicon derivatives, while oxidation and reduction reactions can produce alcohols, ketones, or different silanes.

Scientific Research Applications

(Butan-2-yl)(4-chlorophenyl)difluorosilane has several scientific research applications, including:

    Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds, which are valuable in materials science and catalysis.

    Biology: The compound can be used in the development of bioactive molecules and as a tool for studying biological processes involving silicon-containing compounds.

    Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (Butan-2-yl)(4-chlorophenyl)difluorosilane involves its interaction with specific molecular targets and pathways. The difluorosilane moiety can participate in various chemical reactions, leading to the formation of new compounds with different biological activities. The butan-2-yl and 4-chlorophenyl groups contribute to the compound’s overall reactivity and specificity in targeting certain pathways.

Comparison with Similar Compounds

Similar Compounds

    (Butan-2-yl)(4-chlorophenyl)trifluorosilane: Similar structure but with three fluorine atoms instead of two.

    (Butan-2-yl)(4-chlorophenyl)methylsilane: Similar structure but with a methyl group instead of fluorine atoms.

    (Butan-2-yl)(4-chlorophenyl)chlorosilane: Similar structure but with a chlorine atom instead of fluorine atoms.

Uniqueness

(Butan-2-yl)(4-chlorophenyl)difluorosilane is unique due to its specific combination of butan-2-yl, 4-chlorophenyl, and difluorosilane groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry. The presence of two fluorine atoms enhances its reactivity and stability compared to similar compounds with different substituents.

Properties

CAS No.

918447-04-8

Molecular Formula

C10H13ClF2Si

Molecular Weight

234.74 g/mol

IUPAC Name

butan-2-yl-(4-chlorophenyl)-difluorosilane

InChI

InChI=1S/C10H13ClF2Si/c1-3-8(2)14(12,13)10-6-4-9(11)5-7-10/h4-8H,3H2,1-2H3

InChI Key

ZXYNAEOLRYVDGH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)[Si](C1=CC=C(C=C1)Cl)(F)F

Origin of Product

United States

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